molecular formula C13H16N2O B13993190 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol

3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol

Cat. No.: B13993190
M. Wt: 216.28 g/mol
InChI Key: VRYKTHBAWRESFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms, such as whipworms (Trichuris spp.). It is known for its efficacy in both human and veterinary medicine. The compound has a chemical formula of C13H16N2O and a molar mass of 216.284 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxantel can be synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Functionalization: The pyrimidine ring is then functionalized to introduce the necessary substituents, such as the hydroxyphenylethenyl group.

Industrial Production Methods

Industrial production of oxantel often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Oxantel undergoes several types of chemical reactions, including:

    Oxidation: Oxantel can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: Oxantel can undergo substitution reactions, particularly involving the hydroxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of oxantel .

Scientific Research Applications

Oxantel has a wide range of scientific research applications, including:

Mechanism of Action

Oxantel exerts its effects by acting as a depolarizing neuromuscular blocking agent. It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors. This results in sustained muscular contraction and spastic paralysis of the worms, ultimately leading to their death. The compound is particularly effective against whipworms due to its high affinity for specific acetylcholine receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Pyrantel: Another anthelmintic that shares a similar mechanism of action but has a broader spectrum of activity.

    Morantel: Similar to pyrantel but with different pharmacokinetic properties.

    Levamisole: An anthelmintic with a different chemical structure but similar mode of action.

Uniqueness of Oxantel

Oxantel is unique in its high efficacy against whipworms, which are notoriously difficult to treat with other anthelmintics. Its specific action on certain acetylcholine receptor subtypes sets it apart from other compounds in its class .

Properties

IUPAC Name

3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKTHBAWRESFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865823
Record name 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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